molecular formula C17H18N2O3 B5641462 2-{[(3-ethylphenoxy)acetyl]amino}benzamide

2-{[(3-ethylphenoxy)acetyl]amino}benzamide

Cat. No. B5641462
M. Wt: 298.34 g/mol
InChI Key: SMNAUUGNQPAQIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, which might include compounds structurally similar to 2-{[(3-ethylphenoxy)acetyl]amino}benzamide, often involves multi-step chemical processes. For example, a related compound was synthesized through a 7-step sequence starting from 4-amino-2-hydroxy-[carbonyl-14C]benzoic acid, proceeding through selective methylation, chlorination, hydrolysis, and other steps, resulting in compounds with high radiochemical purity and specific activity (Standridge & Swigor, 1991).

Molecular Structure Analysis

The molecular structure of benzamide derivatives reveals fascinating aspects, such as varying bond distances influenced by the electron-withdrawing or donating nature of substituents. For instance, in a related compound, 2-amino-N-(2-hydroxyphenyl)-benzamide, the presence of an amide group bridging aniline and phenol rings introduces structural peculiarities, including bond length variations and non-planarity of the amide nitrogen due to electron delocalization (Haller et al., 2017).

Chemical Reactions and Properties

Benzamide derivatives can undergo various chemical reactions, reflecting their reactivity and potential utility in synthetic chemistry. The reactivity can be influenced by substituents, as seen in the synthesis of a novel series of α-ketoamide derivatives using OxymaPure/DIC as a coupling reagent, indicating the versatility of benzamide frameworks in chemical synthesis (El‐Faham et al., 2013).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, can vary significantly depending on their molecular structure and substituents. For example, the crystalline structure analysis of related compounds can reveal intermolecular and intramolecular hydrogen bonding, impacting the compound's stability and physical state (Kırca et al., 2018).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity, stability, and functional group behavior, are crucial for their application in various chemical syntheses and potential pharmacological uses. Studies such as the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives illustrate the chemical versatility and potential reactivity of these compounds (Sabbaghan & Hossaini, 2012).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially act as a ligand for a specific receptor or enzyme, or it could have other biochemical effects depending on its structure and the biological system .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. It could be of interest in the field of medicinal chemistry, given the biological activity of many amide-containing compounds .

properties

IUPAC Name

2-[[2-(3-ethylphenoxy)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-12-6-5-7-13(10-12)22-11-16(20)19-15-9-4-3-8-14(15)17(18)21/h3-10H,2,11H2,1H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNAUUGNQPAQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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